Fmoc-Arg(Boc)-OH
Description
Historical Development of Arginine Side Chain Protection in Fmoc Chemistry
The protection of arginine's side chain in Fmoc-based synthesis has its origins in the preceding tert-butoxycarbonyl (Boc) chemistry era. nih.govmdpi.com Early strategies in Boc-SPPS utilized protecting groups like tosyl (Tos) and nitro (NO2), which required harsh cleavage conditions, such as the use of hazardous anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.compeptide.com The need for milder deprotection methods compatible with the base-labile Fmoc group spurred the development of new, more acid-sensitive sulfonyl-type protecting groups.
The first generation for Fmoc chemistry included the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. nih.govsemanticscholar.org While an improvement, Mtr often required prolonged deprotection times with strong trifluoroacetic acid (TFA) cocktails. semanticscholar.org This led to the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group in 1987, which offered significantly faster deprotection. nih.govsemanticscholar.org Subsequently, the conceptually similar but slightly more acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was introduced and has since become a standard choice for arginine protection in Fmoc-SPPS. nih.govchempep.com
Despite the success of Pbf, challenges remain, particularly the intramolecular side reaction that leads to the formation of a stable δ-lactam, which terminates the peptide chain. nih.govresearchgate.net This side reaction is a major concern during the activation and coupling of the arginine residue. nih.gov The ongoing search for solutions to this problem has led to the investigation of alternative protecting groups, including a re-evaluation of the nitro (NO2) group and the development of dual-protected derivatives like Fmoc-Arg(Boc)₂-OH. nih.govmdpi.comresearchgate.net
Table 1: Evolution of Key Arginine Side-Chain Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Primary Chemistry | Key Features & Cleavage Conditions |
|---|---|---|---|
| Tosyl | Tos | Boc | Requires strong acid (e.g., HF) for removal. nih.govpeptide.com |
| Nitro | NO₂ | Boc/Fmoc | Removed by HF or reduction (e.g., SnCl₂); revisited for its ability to prevent δ-lactam formation. nih.govpeptide.comresearchgate.net |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc | More acid-labile than Tos, but requires long TFA deprotection times. nih.govsemanticscholar.org |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Fmoc | More acid-labile than Mtr, allowing for faster deprotection. nih.govsemanticscholar.org |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | Slightly more labile than Pmc; has become the most widely used group, though prone to δ-lactam formation. nih.govmdpi.comchempep.com |
| Di-tert-butoxycarbonyl | (Boc)₂ | Fmoc | Used to suppress δ-lactam formation; requires standard TFA for cleavage. nih.govmdpi.comresearchgate.net |
Current Paradigms in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Methodologies
Fmoc-based SPPS is the dominant methodology for synthesizing peptides in both academic research and industrial production. nih.govrsc.org The process is defined by the principle of "orthogonal protection," where the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups are removed under distinct, non-interfering conditions. peptide.comresearchgate.net The Fmoc group is cleaved using a mild base, typically a solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF), while the side-chain protecting groups and the resin linker are cleaved simultaneously at the end of the synthesis using a moderately strong acid, most commonly TFA. semanticscholar.orgchempep.combachem.com
A standard Fmoc-SPPS cycle involves several key steps: bachem.combachem.com
Attachment: The first C-terminal amino acid is anchored to an insoluble polymer support (resin).
Deprotection: The Nα-Fmoc group is removed with a piperidine solution to expose a free amine.
Washing: The resin is thoroughly washed to remove excess reagents.
Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent (e.g., HCTU, HATU) and added to the resin to form a new peptide bond. uci.edu
Washing: The resin is washed again to remove unreacted materials and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. bachem.com The entire process is highly amenable to automation, which has facilitated the rapid production of peptides. bachem.com The choice of resin (e.g., Wang, Rink Amide) determines whether the final peptide will have a C-terminal carboxylic acid or amide. bachem.com
The Significance of Fmoc-Arg(Boc)-OH as a Specialized Amino Acid Building Block
N-α-Fmoc-N-ω,N-ω'-bis-t-butoxycarbonyl-L-arginine, abbreviated as Fmoc-Arg(Boc)₂-OH, is a specialized building block designed primarily to mitigate the most significant side reaction during arginine incorporation: δ-lactam formation. nih.govalfa-chemistry.comsigmaaldrich.com This intramolecular cyclization occurs after the carboxyl group of arginine is activated for coupling, creating a stable six-membered ring and preventing the desired peptide bond formation, which leads to truncated sequences and low coupling efficiency. nih.gov
The use of two Boc groups on the terminal nitrogens of the guanidinium (B1211019) side chain sterically hinders this unwanted cyclization. advancedchemtech.com While effective in suppressing lactam formation, the increased bulk of the di-Boc protection can lead to slower coupling kinetics compared to other derivatives like Fmoc-Arg(Pbf)-OH. alfa-chemistry.comadvancedchemtech.com Therefore, longer reaction times may be required to achieve complete coupling. alfa-chemistry.com
Research has directly compared the tendency of different arginine derivatives to form the δ-lactam. One study found that upon activation, Fmoc-Arg(Boc)₂-OH exhibited the fastest kinetics for δ-lactam formation (60%), resulting in a low coupling efficiency of only 28%. nih.govmdpi.com In contrast, the Fmoc-Arg(NO₂)-OH derivative showed the least tendency for this side reaction, while Fmoc-Arg(Pbf)-OH showed an intermediate level of lactam formation. nih.govmdpi.com These findings highlight the critical trade-offs between minimizing side reactions and achieving efficient coupling. Despite the potential for slower coupling, Fmoc-Arg(Boc)₂-OH remains a valuable tool, particularly in syntheses where δ-lactam formation is a recurring and significant problem. alfa-chemistry.comadvancedchemtech.com
Table 2: Research Findings on Arginine Derivative Performance in SPPS
| Arginine Derivative | Observed δ-Lactam Formation | Resulting Coupling Efficiency | Reference |
|---|---|---|---|
| Fmoc-Arg(Boc)₂-OH | Highest tendency (60% lactam formation) | Low (28%) | nih.govmdpi.com |
| Fmoc-Arg(Pbf)-OH | Intermediate (12% lactam formation at 30 min) | High (>99% after 120 min) | nih.govmdpi.com |
| Fmoc-Arg(NO₂)-OH | Lowest tendency | High (>99% after 120 min) | nih.govmdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAALELGEWGQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Fmoc Arg Boc Oh
Synthetic Routes for the Preparation of N-alpha-Fmoc-N-omega,N-omega-bis-tert-butoxycarbonyl-L-Arginine
The preparation of Fmoc-Arg(Boc)₂-OH is a multi-step process that typically involves the protection of the alpha-amino group and the subsequent guanylation of an ornithine precursor. An efficient and high-yield method starts from Fmoc-Orn-HCl. researchgate.net This approach utilizes a potent guanylating agent, N,N'-di-Boc-N''-triflylguanidine, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). researchgate.net This direct conversion of the delta-amino group of the ornithine side chain into the bis-Boc-protected guanidino group is a key step.
Another synthetic strategy involves the guanylation of a copper(II)-ornithine complex. researchgate.net In this method, the side-chain amino group of the ornithine complex is reacted with a bis-urethane protected 1-guanylpyrazole derivative. researchgate.net Following the guanylation step, the N-alpha-protecting group is introduced. researchgate.net For the synthesis of Fmoc-Arg(Boc)₂-OH, this would involve the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). researchgate.net
A more general, multi-step approach that can be adapted for the synthesis of various protected arginine derivatives often begins with the esterification of L-arginine hydrochloride, for instance, using methanol (B129727) and dichlorosulfoxide to form the methyl ester. chemicalbook.com This is followed by the introduction of the Boc protecting groups onto the guanidino function using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate. chemicalbook.com Subsequent steps would involve the saponification of the ester and the introduction of the Fmoc group on the alpha-amino group. While this outlines a general pathway, the direct guanylation of a protected ornithine derivative is often more efficient for producing the bis-Boc protected arginine.
Comparative Analysis of Boc Protection with Other Arginine Side-Chain Protecting Groups
The choice of the arginine side-chain protecting group is crucial in Fmoc-based SPPS to prevent side reactions and ensure high purity of the final peptide. The bis-Boc protection of the guanidino group in Fmoc-Arg(Boc)₂-OH offers a distinct set of advantages and disadvantages when compared to other commonly used protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), and NO₂ (nitro).
One of the most significant side reactions during the incorporation of arginine in SPPS is the formation of a δ-lactam. nih.govmdpi.com This intramolecular cyclization can occur when the carboxylic acid of the arginine derivative is activated for coupling, leading to a truncated and unreactive peptide chain. researchgate.net Comparative studies have shown that Fmoc-Arg(Boc)₂-OH is highly prone to δ-lactam formation, exhibiting the fastest kinetics for this side reaction compared to Pbf and NO₂ protected arginine. nih.govmdpi.com This can result in lower coupling efficiency. mdpi.com In contrast, the electron-withdrawing nature of the NO₂ group effectively prevents δ-lactam formation. nih.govmdpi.comresearchgate.net
In terms of stability, Fmoc-Arg(Boc)₂-OH has been observed to degrade slowly in solutions of dimethylformamide (DMF) and N-butylpyrrolidone (NBP), particularly in the presence of coupling activators at elevated temperatures. nih.gov The Pbf and NO₂ protected analogues, however, demonstrate greater stability under the same conditions. nih.govresearchgate.net
The acid lability of the protecting group determines the conditions required for the final cleavage from the resin and deprotection of the peptide. The sulfonyl-based protecting groups (Pbf, Pmc, Mtr) vary in their lability to trifluoroacetic acid (TFA). Pbf is the most acid-labile among them, making it particularly suitable for peptides with multiple arginine residues as it requires shorter cleavage times, minimizing potential acid-catalyzed side reactions. peptide.compeptide.comthermofisher.com Pmc is more acid-labile than Mtr, but both can require extended cleavage times, especially in complex peptides, which can lead to undesired side reactions. peptide.comthermofisher.compeptide.com The bis-Boc groups are readily cleaved with standard TFA cocktails (e.g., TFA/H₂O 95:5) within an hour at room temperature. nih.govmdpi.com The NO₂ group, while stable to TFA, requires a separate cleavage step, typically involving reduction with reagents like stannous chloride or catalytic hydrogenation, which can sometimes yield unsatisfactory results. nih.govpeptide.com
A significant drawback of the sulfonyl-based protecting groups (Pbf, Pmc, Mtr) is their propensity to undergo side reactions during cleavage, particularly the alkylation of tryptophan residues by the cleaved protecting group cations. peptide.compeptide.comsigmaaldrich.com This can be mitigated by the use of scavengers in the cleavage cocktail. peptide.com The Pbf group is reported to be less prone to this side reaction compared to Pmc. peptide.compeptide.com O-sulfonation of serine and threonine residues is another potential side reaction associated with Pmc and Mtr groups. nih.gov The bis-Boc protecting group does not lead to these specific side reactions.
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions |
|---|
| (Boc)₂ | - Avoids sulfonyl-related side reactions (e.g., Trp alkylation) peptide.compeptide.com
Strategies for Derivatization and Analog Generation
The chemical structure of Fmoc-Arg(Boc)₂-OH serves as a scaffold for the synthesis of various analogs, with aza-amino acids being a prominent example. Aza-amino acids are peptide building blocks where the α-carbon is replaced by a nitrogen atom. This modification can induce specific conformational constraints and enhance proteolytic stability.
The synthesis of the aza-arginine precursor, Fmoc-aza-Arg(Boc)₂, has been successfully developed. researchgate.net One efficient synthetic pathway starts from mono-protected hydrazines and proceeds via an aza-ornithine precursor. researchgate.net This route involves the alkylation of a protected hydrazine, followed by the conversion of the resulting protected aza-ornithine precursor into the aza-arginine derivative. researchgate.net This is achieved by guanylation of the terminal amino group of the aza-ornithine side chain, for instance, using N,N'-di-Boc-N''-Tf-guanidine. researchgate.net This method is reported to be more efficient than a reductive alkylation approach. researchgate.net Once synthesized, this Fmoc-aza-Arg(Boc)₂ building block can be incorporated into peptide sequences using standard SPPS protocols to generate aza-peptide analogs.
Further derivatization can be envisioned at several positions of the Fmoc-Arg(Boc)₂-OH molecule, although this is less common than its direct use in peptide synthesis. Modifications could potentially be made to the fluorenyl ring of the Fmoc group to alter its properties, or to the carboxyl group for specific conjugation purposes prior to its use in SPPS. However, the primary utility of this compound lies in its role as a protected building block for introducing arginine into a growing peptide chain, with analog generation mainly focused on backbone modifications like the aza-amino acid substitution.
Mechanistic Investigations of Peptide Bond Formation with Fmoc Arg Boc Oh
Detailed Mechanistic Insights into Coupling Reactions Involving Fmoc-Arg(Boc)-OH
The incorporation of arginine into a growing peptide chain using this compound during solid-phase peptide synthesis (SPPS) follows a well-established mechanistic pathway centered on the activation of the carboxylic acid group. The fundamental process involves converting the carboxyl group into a more reactive species, thereby facilitating a nucleophilic attack from the free N-terminal amine of the resin-bound peptide.
The general mechanism proceeds in two primary stages:
Activation: The carboxylic acid of this compound is activated by a coupling reagent. This step transforms the hydroxyl group of the carboxylate into a good leaving group, typically by forming a highly reactive intermediate such as an active ester or an acylisourea. luxembourg-bio.com The choice of activating agent is crucial as it dictates the nature of this intermediate.
Coupling: The free α-amino group of the peptide chain on the solid support acts as a nucleophile, attacking the activated carbonyl carbon of the this compound. luxembourg-bio.com This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide (peptide) bond and releases the leaving group.
The di-tert-butoxycarbonyl (Boc) groups on the guanidinium (B1211019) side chain of arginine play a critical protective role. The guanidinium group is nucleophilic and, if left unprotected, can lead to significant side reactions. A primary concern is the intramolecular cyclization where the guanidino group attacks the activated carboxylate of the same molecule. This side reaction forms an unreactive δ-lactam, which terminates the peptide chain elongation. researchgate.net The bulky Boc protecting groups effectively prevent this and other potential side reactions, such as acylation of the side chain, ensuring the fidelity of the peptide sequence. chempep.comresearchgate.net However, the steric hindrance presented by these bulky protecting groups may necessitate longer reaction times to achieve complete coupling. sigmaaldrich.comadvancedchemtech.com
Analysis of Kinetic Parameters Influencing Coupling Efficiency
The efficiency and success of incorporating this compound are governed by several kinetic parameters. While specific kinetic data for the di-Boc protected variant is not extensively published, studies on the closely related and sterically hindered Fmoc-Arg(Pbf)-OH provide valuable insights into the reaction kinetics.
Kinetic modeling of the coupling reaction between activated Fmoc-Arg(Pbf)-OH and a resin-bound peptide has been performed using techniques like solution NMR. acs.org Such analyses allow for the determination of reaction rates and the extent of conversion over time. Macroscopic kinetic studies on the condensation of Fmoc-Arg(Pbf)-OH with an amine-functionalized resin have determined key parameters that influence coupling efficiency.
| Kinetic Parameter | Value | Significance |
|---|---|---|
| Reaction Order | 1.67 | Indicates a complex reaction mechanism where the rate is dependent on the concentration of more than one reactant species, likely the activated amino acid and the resin-bound amine. |
| Activation Energy (Ea) | 37.4 kJ·mol⁻¹ | Represents the minimum energy required for the coupling reaction to occur. This relatively low value suggests that the reaction can proceed efficiently under standard SPPS temperature conditions. |
Factors that significantly influence the coupling kinetics include:
Steric Hindrance: The bulky nature of the di-Boc protecting groups on the arginine side chain, combined with the growing peptide-resin complex, can impede the approach of the activated amino acid, thereby slowing the reaction rate. sigmaaldrich.com
Solvent: The choice of solvent, typically dimethylformamide (DMF), is critical for solvating the reactants and the resin, allowing for efficient diffusion and reaction.
Temperature: Increasing the reaction temperature can enhance the coupling rate, as suggested by the activation energy. However, elevated temperatures may also increase the risk of side reactions, such as racemization. researchgate.net
Concentration of Reactants: Higher concentrations of the activated this compound can increase the reaction rate, driving the coupling reaction to completion more quickly.
Role of Activating Reagents in Optimizing Arginine Incorporation (e.g., PyBOP, TBTU, HATU, DIC, OxymaPure)
The choice of activating reagent is paramount for achieving high coupling efficiency and minimizing side reactions during the incorporation of sterically demanding residues like this compound. These reagents can be broadly categorized into aminium/uronium salts, phosphonium (B103445) salts, and carbodiimides, often used with additives.
Aminium/Uronium Salts (HBTU, TBTU, HATU): These reagents react with the carboxylic acid of this compound in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester intermediate. luxembourg-bio.com
HBTU/TBTU: Generate a benzotriazol-1-yl (OBt) ester, which is highly reactive towards the nucleophilic amine. merckmillipore.com
HATU: Forms a more reactive 1-hydroxy-7-azabenzotriazole (B21763) (OAt) ester. merckmillipore.com The increased reactivity of HATU makes it particularly effective for difficult couplings involving sterically hindered amino acids. bachem.com
Phosphonium Salts (PyBOP): Similar to aminium salts, PyBOP also generates a reactive OBt ester. It is a highly effective coupling reagent and is considered a safer alternative to its predecessor, BOP, which produces a carcinogenic by-product. merckmillipore.com
Carbodiimides (DIC) and Additives (OxymaPure):
DIC (N,N'-Diisopropylcarbodiimide): DIC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the amine, it is also prone to racemization and other side reactions. bachem.com
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): To mitigate the side reactions associated with carbodiimides, an additive like OxymaPure is almost always used. acs.org The O-acylisourea intermediate rapidly reacts with OxymaPure to form a stable, yet highly reactive, oxime ester. This two-step activation process significantly suppresses racemization and improves coupling yields. oxymapure.com The DIC/OxymaPure combination is known for its high efficiency and safety, as OxymaPure is non-explosive and has a reduced allergenic potential compared to older additives like HOBt. bachem.comoxymapure.com
| Reagent/System | Reagent Type | Mechanism of Action | Key Advantages |
|---|---|---|---|
| PyBOP | Phosphonium Salt | Forms a reactive OBt ester. | High efficiency, safe by-products. merckmillipore.com |
| TBTU/HBTU | Aminium/Uronium Salt | Forms a reactive OBt ester. | Widely used, effective for routine couplings. merckmillipore.com |
| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt ester. | Very high reactivity, excellent for sterically hindered couplings. bachem.com |
| DIC/OxymaPure | Carbodiimide + Additive | Forms a highly reactive and stable oxime ester via an O-acylisourea intermediate. | Excellent suppression of racemization, high efficiency, and enhanced safety profile. oxymapure.com |
Research on Undesired Chemical Transformations and Impurity Formation in Fmoc Arg Boc Oh Chemistry
Mechanisms of δ-Lactam Formation and its Kinetic Analysis
A primary concern during the coupling of Fmoc-Arg(Boc)-OH is the intramolecular cyclization to form a δ-lactam. This side reaction renders the amino acid derivative unreactive for peptide bond formation, leading to the deletion of the arginine residue in the peptide sequence.
The mechanism of δ-lactam formation involves the nucleophilic attack of the Nδ of the side-chain guanidino group on the activated α-carboxyl group. This intramolecular reaction is competitive with the desired intermolecular reaction with the N-terminal amine of the growing peptide chain. The di-Boc protection on the guanidino group of this compound has been shown to induce a higher propensity for δ-lactam formation compared to other arginine-protecting group strategies nih.gov.
| Fmoc-Arg Derivative | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
|---|---|---|---|
| Fmoc-Arg(Boc)₂-OH | 60 | 28 | nih.gov |
| Fmoc-Arg(Pbf)-OH | Lower tendency than (Boc)₂ | >99 (after 120 min) | nih.gov |
| Fmoc-Arg(NO₂)-OH | Minimal | >99 | nih.gov |
Investigation of Potential Guanidinylation Side Reactions
Guanidinylation is another potential side reaction in peptide synthesis where a guanidinium (B1211019) group is transferred to a nucleophilic amine. This can occur when using uronium or aminium-based coupling reagents in the presence of free amino groups, leading to the irreversible capping of the growing peptide chain iris-biotech.de.
While the guanidino group of arginine is generally protected to prevent side reactions, the possibility of guanidinylation of the N-terminal amine of the peptide chain by the activated this compound has been a subject of investigation. However, direct evidence specifically implicating this compound as a guanidinylating agent in standard SPPS conditions is not extensively documented in the reviewed literature. The primary focus of concern with this derivative remains the formation of the δ-lactam. It is more commonly observed that the coupling reagents themselves, such as HBTU or HATU, can lead to guanidinylation of the peptide's free amine if the amino acid is not pre-activated iris-biotech.dersc.orgrsc.org.
Mitigation Strategies for By-Product Generation during Synthesis Cycles
Several strategies have been developed to minimize the formation of by-products, particularly the δ-lactam, during the incorporation of arginine using Fmoc-chemistry.
Alternative Protecting Groups: A primary strategy is to utilize alternative side-chain protecting groups for arginine that are less prone to δ-lactam formation. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and nitro (NO₂) groups are common alternatives to the di-Boc protection nih.gov. Studies have shown that Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH exhibit a significantly lower tendency for δ-lactam formation compared to Fmoc-Arg(Boc)₂-OH nih.gov.
Optimization of Coupling Conditions:
In Situ Activation: A method for the successful incorporation of Fmoc-Arg(Pbf)-OH, which can still be problematic, involves in situ activation. This strategy includes adding the Fmoc-Arg(Pbf)-OH and an additive like OxymaPure to the resin, bringing the mixture to a specific temperature (e.g., 45°C), and then adding the coupling agent, such as diisopropylcarbodiimide (DIC), in portions rsc.org. This approach aims to favor the intermolecular coupling over the intramolecular cyclization.
Solvent Composition: The choice of solvent can also influence the extent of side reactions. It has been demonstrated that varying the composition of binary solvent mixtures can be a tool to suppress δ-lactam formation rsc.org. By adjusting the solvent polarity, it is possible to modulate the reaction environment to favor the desired peptide bond formation.
Prevention of Guanidinylation: To avoid guanidinylation side reactions that can be mediated by coupling reagents, the following approaches are recommended:
Pre-activation: Pre-activating the protected amino acid with the coupling reagent before its addition to the peptide-resin ensures that there is no excess activation reagent present to react with the free N-terminal amine of the peptide iris-biotech.de.
Alternative Coupling Reagents: The use of phosphonium-based coupling reagents, such as PyBOP or BOP, can be an alternative to uronium/aminium salts to circumvent the issue of guanidinylation iris-biotech.de.
| Side Reaction | Mitigation Strategy | Description | Reference |
|---|---|---|---|
| δ-Lactam Formation | Alternative Protecting Groups | Use of Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO₂)-OH instead of Fmoc-Arg(Boc)₂-OH. | nih.gov |
| In Situ Activation | Controlled addition of coupling agent at an optimized temperature. | rsc.org | |
| Solvent Optimization | Adjusting the polarity of binary solvent mixtures to suppress cyclization. | rsc.org | |
| Guanidinylation | Pre-activation of Amino Acid | Ensures no excess coupling reagent is available to react with the peptide's N-terminus. | iris-biotech.de |
| Alternative Coupling Reagents | Use of phosphonium (B103445) salts like PyBOP or BOP. | iris-biotech.de |
Advancements in Solid Phase and Solution Phase Peptide Synthesis Utilizing Fmoc Arg Boc Oh
Refinement of Coupling Protocols for Enhanced Yield and Purity
The successful incorporation of Fmoc-Arg(Boc)-OH into a growing peptide chain is highly dependent on the coupling protocol. The bulky nature of the Boc protecting group on the side chain can present steric challenges, potentially leading to incomplete coupling and the formation of deletion sequences. sigmaaldrich.comadvancedchemtech.com Consequently, significant research has been directed towards optimizing coupling conditions to maximize yield and purity.
Standard activation methods for this compound have traditionally involved coupling reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). sigmaaldrich.comadvancedchemtech.com While effective, these reagents may necessitate longer reaction times to overcome the steric hindrance of the protected side chain. sigmaaldrich.comadvancedchemtech.com
More recent advancements have seen the adoption of more potent coupling reagents to improve efficiency. creative-peptides.com Urionium-based reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have demonstrated higher reactivity, leading to faster and more complete coupling reactions. creative-peptides.com The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is also a key strategy to minimize the risk of racemization at the α-carbon of the amino acid during activation, thereby enhancing the enantiomeric purity of the final peptide. creative-peptides.comacs.org
Optimization of reaction parameters such as temperature and reagent concentration is another critical aspect. For instance, performing couplings at elevated temperatures can help to overcome the kinetic barriers associated with sterically hindered residues, although care must be taken to avoid temperature-induced side reactions. rsc.org A double-coupling strategy, where the coupling step is repeated, can also be employed to ensure the complete incorporation of the this compound residue. creative-peptides.com
| Coupling Reagent/Additive | Key Characteristics | Impact on this compound Incorporation |
|---|---|---|
| PyBOP® / TBTU | Standard phosphonium (B103445) and aminium-based reagents. researchgate.net | Effective, but may require extended reaction times due to steric hindrance. sigmaaldrich.comadvancedchemtech.com |
| HATU / HCTU / COMU | Highly reactive uronium-based reagents. creative-peptides.com | Improved coupling efficiency and reduced reaction times, enhancing overall yield. creative-peptides.com |
| HOBt / HOAt | Coupling additives. acs.org | Minimize racemization, leading to higher enantiomeric purity of the final peptide. creative-peptides.com |
| DIC (Diisopropylcarbodiimide) | A carbodiimide-based coupling reagent often used in combination with additives. bachem.com | In combination with additives like OxymaPure, it provides an effective activation method. rsc.org |
Application in Solution-Phase Peptide Synthesis (SolPPS) Strategies
While solid-phase peptide synthesis (SPPS) remains the dominant methodology, solution-phase peptide synthesis (SolPPS) is gaining renewed interest for large-scale production and the synthesis of complex peptides. mdpi.comluxembourg-bio.com The application of this compound in SolPPS, however, presents a unique set of challenges and requires specific strategic considerations.
To address these challenges, researchers have explored various strategies. One approach involves the careful selection of solvents and coupling reagents to optimize the reaction environment. mdpi.com For example, the use of highly efficient coupling reagents, as discussed in the previous section, is also beneficial in SolPPS. Furthermore, the development of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has shown promise in promoting rapid and efficient peptide bond formation in solution with minimal epimerization. mdpi.com
Another strategy involves a hybrid approach, where peptide fragments are synthesized on a solid support and then cleaved and coupled in solution. luxembourg-bio.com This allows for the purification of intermediate fragments, which can improve the purity of the final product. The choice of protecting groups is also critical in SolPPS to ensure orthogonality and prevent unwanted side reactions during the synthesis and deprotection steps. acs.org
| Challenge in SolPPS with this compound | Strategic Approach | Rationale |
|---|---|---|
| Inefficient Coupling | Utilization of high-efficiency coupling reagents (e.g., HATU, T3P®). mdpi.comacs.org | To drive the reaction to completion and maximize the yield of the desired peptide. |
| Solubility Issues | Careful selection of solvent systems and potential use of solubilizing tags. | To maintain a homogeneous reaction mixture and facilitate efficient coupling. |
| Risk of Side Reactions | Optimization of reaction conditions (temperature, concentration) and protecting group strategy. acs.org | To minimize unwanted chemical modifications and ensure the integrity of the peptide chain. |
| Purification of Intermediates | Implementation of convergent or hybrid solid-phase/solution-phase strategies. luxembourg-bio.com | To allow for the purification of peptide fragments prior to final assembly, improving overall purity. |
Integration into Automated Peptide Synthesis Platforms
The compatibility of Fmoc chemistry with automated synthesis platforms has been a major driver in its widespread adoption. americanpeptidesociety.orgnih.gov The mild conditions required for Fmoc group removal (typically with piperidine) are well-suited for automation, avoiding the use of harsh acids like trifluoroacetic acid (TFA) in every cycle, which is characteristic of Boc-based SPPS. americanpeptidesociety.orgfrontiersin.org The integration of this compound into these automated workflows is therefore a natural progression, enabling the efficient and reliable synthesis of arginine-containing peptides.
Automated peptide synthesizers can be programmed to perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision. nih.gov For the incorporation of this compound, the synthesis protocols can be optimized to account for its specific properties. This includes programming longer coupling times or double-coupling cycles to ensure complete reaction, especially in sequences known to be difficult. creative-peptides.com
The use of real-time monitoring, often based on the UV absorbance of the cleaved Fmoc group, allows for the assessment of coupling efficiency at each step. nih.gov This feedback can be used to make on-the-fly adjustments to the synthesis protocol, such as extending a coupling time if the previous step was incomplete. The choice of coupling reagents is also a key parameter in automated synthesis, with many modern synthesizers being compatible with a wide range of activators, including the highly efficient uronium-based reagents. creative-peptides.com
| Consideration for Automation | Implementation Strategy | Benefit |
|---|---|---|
| Potentially Slower Coupling Kinetics | Programmed extended coupling times or double-coupling protocols. creative-peptides.com | Ensures complete incorporation of the sterically hindered residue, maximizing peptide purity. |
| Reagent Compatibility | Use of pre-dissolved, stable solutions of this compound and coupling reagents. nih.gov | Facilitates smooth and reliable delivery of reagents by the synthesizer. |
| Monitoring of Synthesis Efficiency | Integration of real-time UV monitoring of Fmoc deprotection. nih.gov | Allows for immediate feedback on coupling efficiency and potential for automated protocol adjustments. |
| Final Cleavage and Deprotection | Automated systems can be integrated with cleavage functionalities for a fully streamlined process. nih.gov | Increases throughput and reduces manual handling of the synthesized peptide-resin. |
Addressing Synthetic Challenges and Optimizing Research Outcomes with Fmoc Arg Boc Oh
Management of Steric Hindrance Effects During Coupling
The bulky nature of the di-Boc protected guanidino group in Fmoc-Arg(Boc)-OH can lead to significant steric hindrance during the coupling reaction in SPPS. chempep.combiotage.com This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially resulting in incomplete coupling and the formation of deletion sequences. biotage.com
Several strategies can be employed to mitigate these steric effects and improve coupling efficiency:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2–4 hours) can help to drive the reaction to completion, compensating for the slower reaction kinetics caused by steric hindrance.
Use of Potent Activating Agents: Employing stronger activating agents can enhance the reactivity of the this compound, overcoming the steric barrier. While HATU is a common choice, more potent reagents like PyAOP may be beneficial for particularly challenging couplings. chempep.com
Increased Reagent Excess: Using a higher molar excess of both the this compound and the coupling reagents (typically 3–5 molar equivalents) can increase the reaction rate and improve yields.
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions by increasing the kinetic energy of the molecules, thereby overcoming the activation energy barrier imposed by steric hindrance.
It's important to note that while the Pbf protecting group is also bulky, the di-Boc protection on this compound presents a different steric profile that may require specific optimization. chempep.com The choice of coupling strategy should be carefully considered based on the specific peptide sequence and the position of the arginine residue.
Considerations for Multi-Arginine Containing Peptide Sequences
The synthesis of peptides containing multiple arginine residues is notoriously difficult, and the choice of protecting group strategy is paramount. biotage.comnih.gov When using this compound in such sequences, several challenges can arise:
Aggravated Steric Hindrance: The cumulative steric bulk of multiple, closely spaced Arg(Boc) residues can lead to severe aggregation of the growing peptide chain on the solid support. This aggregation can prevent reagents from accessing the reaction sites, leading to drastically reduced coupling efficiencies and an increase in deletion sequences. biotage.com
Incomplete Deprotection: The complete removal of the Boc groups from multiple arginine side chains during the final cleavage and deprotection step can be challenging. researchgate.net While the Boc group is generally labile in strong acids like trifluoroacetic acid (TFA), the presence of multiple guanidinium (B1211019) groups can affect the local chemical environment and hinder complete deprotection, potentially requiring extended reaction times. nih.govpeptide.com
Side Reactions: Although the Boc groups are designed to be stable during the Fmoc-deprotection steps, the repeated exposure to basic conditions can, in some cases, lead to side reactions. The primary concern with arginine derivatives is the formation of δ-lactam, an intramolecular cyclization side product. Research indicates that Fmoc-Arg(Boc)2-OH is highly prone to δ-lactam formation, which can significantly lower the coupling efficiency. nih.gov
To address these challenges, researchers may employ strategies such as the incorporation of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group to disrupt aggregation or the use of specialized cleavage cocktails with optimized scavenger compositions to ensure complete deprotection and minimize side reactions. chempep.com
Exploration of Deprotection Kinetics and Conditions for Boc-Protected Arginine
The removal of the Boc protecting groups from the arginine side chain is a critical final step in the synthesis of peptides using this compound. The deprotection is typically achieved using strong acidolysis, most commonly with trifluoroacetic acid (TFA). chempep.com
The kinetics of this deprotection can be influenced by several factors:
Acid Concentration: The concentration of TFA in the cleavage cocktail directly impacts the rate of Boc group removal. While a high concentration of TFA (e.g., 95%) is standard, the presence of scavengers can alter the effective acidity. peptide.com
Scavengers: Scavengers are essential components of the cleavage cocktail, designed to trap the highly reactive tert-butyl cations generated during Boc deprotection. These cations can otherwise lead to the alkylation of sensitive residues like tryptophan and tyrosine. peptide.com The choice and concentration of scavengers must be optimized to ensure efficient cation trapping without significantly impeding the deprotection reaction.
One study reported that the two Boc groups on the guanidino side chain can be removed by treatment with TFA-H₂O (95:5) at room temperature within one hour. nih.gov However, it is crucial to monitor the deprotection process, often via HPLC, to confirm the complete removal of all protecting groups. Incomplete deprotection results in undesired, partially protected peptide impurities that can be difficult to separate from the target peptide.
Table 1: Comparison of Arginine Side-Chain Protecting Groups and Deprotection Conditions
| Protecting Group | Common Deprotection Reagent | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) | Requires strong acid; potential for tert-butylation of sensitive residues if scavengers are inadequate. chempep.compeptide.com |
| Pbf | Trifluoroacetic Acid (TFA) | Generally requires strong acid; can be slow to cleave, especially in multi-Arg sequences; risk of modifying Trp. chempep.comnih.goviris-biotech.de |
| Pmc | Trifluoroacetic Acid (TFA) | Less sterically hindered than Pbf but may require harsher conditions for removal. chempep.com |
| NO₂ | Catalytic Hydrogenation, SnCl₂ | Orthogonal to Fmoc/TFA strategy; hydrogenation can be slow and lead to side reactions with multiple Arg residues. nih.govmdpi.com |
This table provides a general overview. Optimal conditions may vary based on the specific peptide and synthetic strategy.
Solution Stability of this compound in Common Peptide Synthesis Solvents (e.g., DMF, NMP)
The stability of Fmoc-amino acid solutions is crucial for their effective use, especially in automated peptide synthesizers where solutions may be stored for some time before use. The stability of this compound has been investigated in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Studies have shown that Fmoc-Arg(Boc)₂-OH exhibits limited stability in both DMF and NMP. nih.govresearchgate.net It tends to degrade over time, primarily yielding the mono-protected this compound derivative. researchgate.net While solutions might be usable for up to a week, this instability is a significant consideration for large-scale synthesis or when using pre-prepared solutions in automated synthesizers. researchgate.net One study noted that the degradation was more pronounced in NBP (N-butylpyrrolidinone) compared to DMF over an extended period. researchgate.net Another study observed the instability of a mixture of Fmoc-Arg(Boc)₂-OH and OxymaPure in both DMF and NBP at an elevated temperature of 45 °C. researchgate.net
In contrast, other arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH have demonstrated greater stability in these solvents. nih.gov The instability of this compound is attributed to its susceptibility to δ-lactam formation, a side reaction that is less prevalent with electron-withdrawing protecting groups like NO₂. nih.gov
Table 2: Stability of Fmoc-Arg Derivatives in SPPS Solvents
| Arginine Derivative | Solvent | Stability Observation |
| Fmoc-Arg(Boc)₂-OH | DMF, NMP | Limited stability; slowly degrades to mono-protected form. nih.govresearchgate.net |
| Fmoc-Arg(Pbf)-OH | DMF, NMP | Generally stable. nih.gov |
| Fmoc-Arg(NO₂)₂-OH | DMF, NMP | Stable. nih.gov |
This table summarizes findings from comparative stability studies. The rate of degradation can be influenced by temperature and the presence of other reagents.
Analytical Research Approaches for Characterization and Quality Assurance of Fmoc Arg Boc Oh
Application of High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-Arg(Boc)-OH and for monitoring the progress of reactions in which it is involved. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For routine quality control, Reversed-Phase HPLC (RP-HPLC) is the most common method. It allows for the separation of the main compound from more polar or less polar impurities. A typical purity specification for Fmoc-amino acids, including this compound, is often ≥99% as determined by HPLC area percentage. merckmillipore.comsigmaaldrich.com However, achieving a high percentage purity value alone is not sufficient; it is crucial to employ highly optimized HPLC methods that can separate predictable amino-acid-related impurities from the main product peak to avoid "hidden impurities". merckmillipore.comsigmaaldrich.com
During peptide synthesis, HPLC is used to monitor key steps:
Coupling Reactions: By analyzing a small sample cleaved from the resin, HPLC can confirm the complete consumption of the preceding amino acid and the successful coupling of this compound. Incomplete couplings can be identified and addressed with a second coupling step. rsc.org
Fmoc Deprotection: The removal of the Fmoc protecting group is a critical step. HPLC can be used to monitor the reaction kinetics by observing the disappearance of the Fmoc-protected peptide and the appearance of the deprotected amine, as well as the formation of the dibenzofulvene (DBF) byproduct. researchgate.net This ensures that the deprotection is complete without causing unwanted side reactions.
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidified aqueous phase to protonate silanols and improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier to elute the compound from the column. |
| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate a wide range of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 267 nm | 220 nm for the peptide bond and 267 nm for the Fmoc group. |
| Sample Conc. | 0.1 - 1.0 mg/mL | Appropriate concentration range for detection without overloading the column. google.com |
Utilization of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While HPLC is excellent for purity assessment, it does not confirm the chemical structure of the compound. For this, spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the confirmation of its molecular weight. For this compound (C₃₁H₄₀N₄O₈), the expected monoisotopic mass is approximately 596.28 g/mol . Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule gently, allowing the molecular ion peak to be observed, thus confirming that the compound has the correct mass. chemicalbook.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule.
¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would show characteristic signals corresponding to the protons of the Fmoc group (typically in the aromatic region, ~7.2-7.8 ppm), the arginine backbone and side chain, and the two Boc protecting groups (a strong singlet around 1.4 ppm). chemicalbook.comspectrabase.com The integration of these signals can confirm the ratio of these components.
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule, further confirming the presence of all expected carbon atoms in their respective functional groups (carbonyls, aromatic carbons, aliphatic carbons). chemicalbook.com
Together, MS and NMR provide unambiguous confirmation of the chemical identity and structure of this compound, ensuring that the correct starting material is being used for peptide synthesis. chemicalbook.comchemicalbook.com
Methodologies for Quantifying Residual Impurities and Side Products
The quality of this compound is not only defined by its purity but also by the absence or low level of specific impurities that can negatively impact peptide synthesis. sigmaaldrich.com These impurities can arise from the synthesis of the amino acid derivative itself or from side reactions during its use.
Common impurities and side products include:
Unprotected Amino Acids: The presence of the free amino acid Arg(Boc)-OH can lead to deletion sequences in the final peptide.
Di- and Tripeptides: Self-condensation of the amino acid during its synthesis can lead to the formation of Fmoc-Arg(Boc)-Arg(Boc)-OH.
β-Alanine Adducts: These can arise from the rearrangement of the reagent used to introduce the Fmoc group. merckmillipore.comsigmaaldrich.com
Lactam Formation: The guanidino side chain of arginine can undergo intramolecular cyclization with its activated carboxylate, especially during the coupling step, to form an unreactive δ-lactam. rsc.orgresearchgate.net This side reaction is a major cause of incomplete couplings and the formation of truncated peptide sequences. rsc.org
Enantiomeric Impurities: The presence of the D-isomer (Fmoc-D-Arg(Boc)-OH) can be detrimental to the biological activity of the final peptide. Chiral chromatography is required to quantify enantiomeric purity, as standard RP-HPLC columns cannot separate enantiomers. sigmaaldrich.com
Quantification of these impurities requires the development of specific analytical methods. This often involves using characterized standards of the potential impurities to determine their retention times in HPLC and their response factors for accurate quantification. sigmaaldrich.comgoogle.com For impurities that are difficult to detect by UV-HPLC, such as acetic acid (which can act as a capping agent), other methods like gas chromatography (GC) or specialized derivatization techniques may be employed. merckmillipore.comsigmaaldrich.com
Table 2: Common Impurities in this compound and Analytical Methods
| Impurity/Side Product | Potential Source | Impact on Peptide Synthesis | Analytical Method |
|---|---|---|---|
| Fmoc-D-Arg(Boc)-OH | Racemization during synthesis | Altered peptide structure and biological activity | Chiral HPLC sigmaaldrich.com |
| Arg(Boc)-OH | Incomplete Fmoc protection | Deletion sequences | RP-HPLC google.com |
| Fmoc-Arg-OH | Premature loss of Boc group | Branching or modification if side chain couples | RP-HPLC, MS google.com |
| Arginine δ-lactam | Intramolecular cyclization during activation | Truncated (capped) sequences rsc.org | RP-HPLC rsc.org |
| Fmoc-β-Ala-OH | Fmoc-Cl/Fmoc-OSu reagent impurity | Insertion of incorrect amino acid | RP-HPLC merckmillipore.comgoogle.com |
| Dipeptide (Fmoc-Arg(Boc)-Arg(Boc)-OH) | Self-coupling during synthesis | Insertion of an extra amino acid | RP-HPLC, MS |
| Acetic Acid | Reagent/solvent contamination | Truncated (acetyl-capped) sequences sigmaaldrich.com | Gas Chromatography (GC) merckmillipore.com |
Specialized Research Applications and Functionalization Strategies Involving Fmoc Arg Boc Oh
Incorporation into Peptides Undergoing Post-Synthetic Modifications (e.g., Methylation, Citrullination)
The synthesis of peptides containing post-translationally modified (PTM) residues is essential for studying cellular signaling, protein function, and disease mechanisms. Fmoc-Arg(Boc)₂-OH serves as a precursor for introducing arginine into a peptide chain, which can then be enzymatically or chemically modified.
Methylation: Arginine methylation, a key PTM involved in gene regulation and protein-protein interactions, results in monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). tandfonline.com To study the effects of this modification, synthetic peptides with precisely placed methylated arginine residues are required. While building blocks for directly incorporating methylated arginine, such as Fmoc-Arg(Me,Pbf)-OH and Fmoc-Arg(Me₂s,Boc₂)-OH, are available, the synthesis of peptides with unmodified arginine using Fmoc-Arg(Boc)₂-OH allows for subsequent enzymatic methylation studies. nih.govsemanticscholar.org This approach is crucial for investigating the activity of protein arginine methyltransferases (PRMTs) and understanding how other local modifications, like phosphorylation or acetylation on adjacent residues, can influence methylation patterns. tandfonline.com For example, research has shown that phosphorylation at the Ser-1 position in histone H4 can inhibit the methylation of the adjacent Arg-3 by PRMT1 and PRMT5. tandfonline.com
Citrullination: This PTM, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminases (PADs) and plays a role in processes like inflammation and gene regulation. biorxiv.org Synthesizing peptides with Fmoc-Arg(Boc)₂-OH allows for the creation of substrates to study PAD enzyme kinetics and inhibition. Following the peptide's synthesis and deprotection, the arginine residue is available for conversion to citrulline by these enzymes. This methodology is vital for developing tools to probe the biological consequences of citrullination. biorxiv.org
| Modification | Precursor Amino Acid | Key Enzymes | Biological Relevance |
| Methylation | Fmoc-Arg(Boc)₂-OH | Protein Arginine Methyltransferases (PRMTs) | Gene regulation, signal transduction |
| Citrullination | Fmoc-Arg(Boc)₂-OH | Peptidylarginine Deiminases (PADs) | Inflammation, autoimmune diseases |
Role in the Synthesis of Branched and Cyclic Peptide Architectures
The creation of non-linear peptide structures, such as branched and cyclic peptides, often imparts enhanced stability, receptor affinity, and novel biological activities compared to their linear counterparts.
Branched Peptides: Fmoc-Arg(Boc)₂-OH can be utilized in the synthesis of branched peptides where the arginine side chain serves as a potential point for branching. While not a direct branching point itself, its incorporation into a linear peptide backbone is a prerequisite for subsequent modifications or for the attachment of other peptide chains through different functionalities present in the sequence.
Cyclic Peptides: The synthesis of head-to-tail cyclic peptides is a common strategy to improve peptide stability and conformational rigidity. nih.gov While various methods exist for cyclization, those employing Fmoc-SPPS are prevalent. nih.govmdpi.com In these syntheses, Fmoc-protected amino acids, including Fmoc-Arg(Boc)₂-OH or more commonly Fmoc-Arg(Pbf)-OH, are sequentially coupled to a solid support. mdpi.com After assembly of the linear precursor, the terminal protecting groups are removed, and the peptide is cleaved from the resin in a way that allows for intramolecular cyclization. The choice of protecting groups, including the Boc groups on the arginine side chain, is critical to prevent unwanted side reactions during the synthesis and cyclization steps. nih.gov The synthesis of cyclic peptides like the plant-derived cyclotides and SFTI-1 often relies on these robust Fmoc-based strategies. nih.gov
| Peptide Architecture | Synthetic Strategy | Role of Arginine Derivative | Example |
| Branched | Convergent or Divergent SPPS | Component of the main or branched chain | Peptide dendrimers |
| Cyclic | Head-to-tail cyclization post-SPPS | Incorporation into the linear precursor | Kalata B1, SFTI-1 |
Contributions to Peptide-Based Biomaterials Research
Peptides capable of self-assembly into well-defined nanostructures are at the forefront of biomaterials research, with applications in drug delivery, tissue engineering, and regenerative medicine. The incorporation of arginine residues into these peptides is often crucial for their function.
The presence of the positively charged guanidinium (B1211019) group of arginine can mediate interactions with cells and other biological molecules, and also influence the self-assembly process through electrostatic interactions. While research in this area often highlights the use of the Fmoc group itself as a driver for self-assembly due to its aromatic and hydrophobic nature, the amino acid component dictates the properties of the final biomaterial. frontiersin.org
The use of Fmoc-Arg(Boc)₂-OH in the synthesis of these self-assembling peptides allows for the precise placement of arginine residues within the sequence. After synthesis and deprotection, these arginine residues can impart desirable characteristics to the resulting hydrogels or nanoparticles, such as enhanced cell adhesion or the ability to bind and deliver anionic drugs or genetic material. The Boc protecting groups on the arginine side chain are crucial during the synthesis to prevent interference with the coupling reactions, ensuring the desired peptide sequence is obtained before initiating the self-assembly process.
Green Chemistry Principles Applied to Fmoc Arg Boc Oh Based Peptide Synthesis Research
Development and Assessment of Sustainable Solvents for Arginine Coupling (e.g., NBP, 2-MeTHF)
A primary target for greening SPPS is the replacement of commonly used hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.secsic.es These solvents are often classified as reprotoxic or carcinogenic and are used in large volumes for washing and reaction steps, constituting 80-90% of the total waste by mass. rsc.orglu.se Research has identified several greener alternatives, with N-butylpyrrolidinone (NBP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) emerging as promising candidates for every stage of SPPS, including the critical coupling step of arginine derivatives like Fmoc-Arg(Boc)-OH. csic.esacs.org
N-Butylpyrrolidinone (NBP): NBP is considered a viable green alternative to DMF and NMP. novartis.com It is non-toxic, biodegradable, and shares a structural resemblance to NMP, which is a highly effective solvent for SPPS. csic.esrgdiscovery.com Studies have shown that NBP can be successfully used in all stages of SPPS, including for the synthesis of complex peptides. novartis.comrgdiscovery.com Research has demonstrated that NBP performs on par with DMF in microwave-assisted SPPS and can even be beneficial in minimizing common side reactions like racemization. csic.esnih.gov However, challenges exist; for instance, coupling Fmoc-Arg(Pbf)-OH in NBP can be slower and may require modified protocols, such as heating to 45°C and a portion-wise addition of the coupling reagent DIC, to prevent side reactions like lactamization and ensure complete incorporation. acs.orgrsc.orgrsc.org Despite its higher viscosity, NBP's performance, especially in mixtures with other green solvents, makes it a strong contender for greener peptide synthesis. rsc.orglu.se
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an eco-friendly solvent that has been successfully evaluated as a universal solvent for all SPPS steps. acs.orgacs.org It can effectively replace hazardous solvents used for incorporating the first amino acid onto the resin, for the subsequent peptide chain elongation, and for the final precipitation of the cleaved peptide. acs.org Studies have shown that using 2-MeTHF for Fmoc removal, washing, and coupling steps can constitute a fully green SPPS protocol, completely eliminating the need for DMF and DCM. acs.orgresearchgate.net For the coupling of Fmoc-Arg(Pbf)-OH, a combination of 2-MeTHF with the coupling reagents DIC/OxymaPure has been shown to yield low racemization levels and high purity products. nih.gov The effectiveness of 2-MeTHF, sometimes in combination with other green solvents like ethyl acetate, has been demonstrated for both short and more challenging peptide sequences. acs.orgresearchgate.net
The following table summarizes the assessment of these green solvents against traditional ones for peptide synthesis.
| Solvent | Green Credential | Performance in Arginine Coupling | Key Research Findings |
| N-Butylpyrrolidinone (NBP) | Non-toxic, biodegradable. rgdiscovery.com | Effective, but may require protocol optimization (e.g., elevated temperature) for Fmoc-Arg(Pbf)-OH to avoid lactamization. rsc.orgrsc.org | Performs on par with DMF in microwave SPPS; can reduce racemization. csic.esnih.gov Binary mixtures with 2-MeTHF or EtOAc show excellent results. lu.senih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable biomass. acs.org | Effective for all SPPS steps, including arginine coupling, with low racemization when used with DIC/OxymaPure. acs.orgnih.gov | Can serve as a "universal solvent," replacing DCM and DMF entirely. acs.orgacs.org Protocols may require heating for difficult sequences. researchgate.net |
| N,N-Dimethylformamide (DMF) | Hazardous, reprotoxic. lu.secsic.es | Standard, effective solvent but contributes to side reactions. | High solvent power but significant environmental and health concerns drive the need for its replacement. csic.es |
Enhancement of Atom Economy and Reduction of Waste Streams
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. In traditional Fmoc-SPPS, the use of side-chain protecting groups on amino acids like arginine significantly lowers the atom economy. rsc.orgrsc.org For example, the incorporation of Fmoc-Arg(Pbf)-OH has an atom economy of only 27%, meaning a large portion of the reagent mass becomes waste. mdpi.com
Research efforts to improve this focus on two main areas:
The table below illustrates the impact of protecting groups on the atom economy for arginine incorporation.
| Arginine Derivative | Protecting Group Strategy | Atom Economy | Implication for Waste Reduction |
| Fmoc-Arg(Pbf)-OH | Conventional Side-Chain Protection | ~27% mdpi.com | Low efficiency; the mass of the Pbf group (304.4 g/mol ) is discarded, contributing significantly to the waste stream. |
| Fmoc-Arg-OH | Minimal Protection | ~36% (theoretical for unprotected) rsc.org | Higher efficiency; eliminates waste from the side-chain protecting group, simplifying synthesis and purification. rsc.orgresearchgate.net |
Strategies for Reagent Recycling and Minimization of Environmental Impact
The high environmental impact of peptide synthesis is largely due to the single-use nature of solvents and reagents. mdpi.com Developing strategies for recycling these materials is a critical step towards a more sustainable, circular economy model for peptide manufacturing.
Solvent and Deprotection Reagent Recycling: Protocols have been developed to reduce solvent and reagent consumption significantly. One notable approach involves the "tea bag" method for synthesizing multiple peptides simultaneously. mdpi.com In this system, common steps like washing and Fmoc-group removal are performed on all peptides together. mdpi.com This setup allows for the recycling of solvents and deprotection reagents. For example, the DMF used in the final washing steps of one cycle can be collected and reused for the initial washing steps of the subsequent cycle. mdpi.com Similarly, the piperidine (B6355638) solution used for Fmoc deprotection can be recycled; the solution from a second, more concentrated deprotection step can be reused for the first, initial deprotection step of the next amino acid coupling cycle. mdpi.com These strategies have been shown to reduce DMF usage by 25–30% and deprotection reagent usage by 50% without compromising the quality of the final peptide. mdpi.comresearchgate.net
Coupling Reagent Recycling: While recycling coupling reagents is more complex, research is emerging in this area. One innovative approach involves the use of recyclable hypervalent iodine(III) reagents, such as FPID. beilstein-journals.org After the peptide coupling reaction is complete, the reagent's precursor can be recovered from the reaction mixture through extraction and then re-oxidized back to the active FPID reagent with high yield, making it available for subsequent coupling reactions. beilstein-journals.org Another strategy involves redox-active reagents like benzoisothiazolone (BIT), which can be fully recycled after mediating the coupling reaction. researchgate.net While not yet widely adopted, these methods represent a significant step towards reducing the waste and cost associated with these expensive reagents. beilstein-journals.orgrsc.org
Future Directions and Emerging Research Avenues for Fmoc Arg Boc Oh in Peptide Chemistry
Rational Design of Next-Generation Arginine Protecting Groups
The development of protecting groups for the arginine side chain has evolved from early examples like the nitro (NO2) and tosyl (Tos) groups, used primarily in Boc-based SPPS, to the more contemporary sulfonyl-based protectors like Mtr, Pmc, and Pbf, which are standard in Fmoc chemistry. peptide.commdpi.comnih.gov The design of these groups has been largely guided by the need for stability during chain assembly and lability during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). google.comnih.gov
The bis-Boc protection in Fmoc-Arg(Boc)-OH offers an alternative to sulfonyl-based groups and is removable with TFA. mdpi.comnih.gov However, challenges remain, including slow coupling kinetics due to steric bulk and the potential for side reactions like δ-lactam formation. mdpi.comadvancedchemtech.com Research indicates that Fmoc-Arg(Boc)2-OH can degrade over time in solution and shows a faster rate of δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH. mdpi.com
These limitations drive the rational design of new protecting groups with the following objectives:
Enhanced Acid Lability: To shorten deprotection times and minimize damage to sensitive peptide sequences, new groups with greater acid lability than Pbf are being explored. ub.edu An example is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has been shown to be more readily cleaved by TFA than Pbf. mdpi.comnih.gov The design principle involves creating a more electron-rich aromatic system that is consequently more susceptible to acidolysis. ub.edu
Minimization of Side Reactions: A key goal is to design protecting groups that are less prone to side reactions. For instance, the NO2 group has been revisited as it can prevent the formation of δ-lactam, a major side reaction during arginine incorporation. mdpi.comresearchgate.net
Increased Lipophilicity: For applications such as peptide prodrugs, there is interest in developing arginine building blocks with increased lipophilicity to improve membrane permeability. This has led to research into masking the guanidine (B92328) charge with lipophilic, enzyme-sensitive alkoxycarbonyl groups. nih.gov
Future design strategies will likely involve computational modeling to predict the stability and cleavage kinetics of novel protecting groups, allowing for a more targeted and efficient development process.
Exploration of Novel Activation and Coupling Chemistries
The steric hindrance of the bis-Boc protected guanidinium (B1211019) group in this compound can lead to slower and less efficient coupling reactions. advancedchemtech.com Standard activation methods using coupling reagents like PyBOP® or TBTU are effective, but may require longer reaction times. advancedchemtech.com The field is actively exploring novel activation and coupling chemistries to overcome these challenges.
Modern Coupling Reagents: The development of uronium/aminium and phosphonium (B103445) salt-based coupling reagents has significantly improved the efficiency of peptide synthesis. Reagents such as HBTU, HATU, and more recently COMU, have shown superior performance, especially for difficult couplings involving sterically hindered amino acids. bachem.com COMU, which incorporates Oxyma Pure in its structure, is noted for its high coupling efficiency, comparable to HATU, and is particularly suited for microwave-accelerated SPPS. bachem.com
Additives to Suppress Racemization and Improve Efficiency: Additives play a crucial role in modern coupling strategies. While HOBt has been a mainstay, newer additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) have demonstrated superior performance in preventing racemization and enhancing coupling efficiency, particularly when used with carbodiimides like DIC. mdpi.comresearchgate.net
Strategies for Difficult Couplings: For particularly challenging sequences, including the incorporation of sterically demanding residues like this compound, specific strategies are being developed. These include:
The use of amino acid fluorides, which are highly reactive and suitable for coupling sterically hindered residues. bachem.com
In situ activation methods, where the protected amino acid is mixed with the coupling reagent and additive immediately before addition to the resin, can improve efficiency. rsc.org
The development of small molecule catalysts that can facilitate peptide bond formation in greener solvents like acetonitrile, potentially reducing the reliance on large excesses of reagents. acs.org
The table below summarizes some of the key coupling reagents and their characteristics relevant to the incorporation of demanding amino acid derivatives.
| Coupling Reagent Class | Examples | Key Characteristics |
| Phosphonium Salts | BOP, PyBOP, PyBrOP | High reactivity; BOP has toxicity concerns due to HMPA by-product. bachem.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | High coupling rates; minimal side reactions; require a base. bachem.com HATU is effective for N-methyl amino acids. bachem.com COMU is safer and highly efficient. bachem.com |
| Carbodiimides | DCC, DIC, EDC | Popular and cost-effective; often used with additives like HOBt or OxymaPure to reduce racemization. bachem.com |
| Miscellaneous | DEPBT, TFFH | DEPBT is resistant to racemization, good for coupling Fmoc-His(Trt)-OH. bachem.com |
Expanding the Scope of Complex Peptide Synthesis with this compound
The ultimate goal of developing improved protecting groups and coupling chemistries is to expand the range of peptides that can be synthesized reliably and efficiently. This compound, despite its challenges, remains a valuable tool for the synthesis of complex peptides, including those with multiple arginine residues, cyclic structures, or post-translational modifications.
Arginine-Rich Peptides: Many biologically active peptides, such as cell-penetrating peptides, are rich in arginine. nih.gov The synthesis of these sequences can be challenging due to the repetitive nature of the couplings and the potential for aggregation. The robust protection offered by the bis-Boc groups can be advantageous in these cases, provided that efficient coupling strategies are employed to overcome the steric hindrance.
Cyclic and Modified Peptides: The synthesis of cyclic peptides and peptides with C-terminal modifications often requires orthogonal protection strategies where side-chain protecting groups remain intact while other manipulations are performed. rsc.org The stability of the Boc groups on this compound to a variety of reaction conditions makes it a suitable building block for these more complex synthetic routes. For example, in a solution-phase synthesis of a complex peptide fragment, Z-Arg(Boc₂)–OH was successfully coupled in high yield, followed by a final TFA deprotection step. nih.gov
Overcoming Aggregation: "Difficult sequences" in peptide synthesis are often prone to aggregation, which can hinder reagent access and lead to incomplete reactions. oup.com While the choice of protecting group on arginine is just one factor, ensuring complete and efficient coupling of every residue is critical. The development of more powerful coupling reagents and optimized protocols is essential for successfully navigating these challenging syntheses, enabling the incorporation of residues like this compound into aggregating sequences.
Q & A
Q. How does this compound compare to Fmoc-Arg(Pbf)-OH in terms of synthetic utility?
- Methodological Answer : While both derivatives protect arginine’s guanidine group, Fmoc-Arg(Boc)₂-OH is less stable in prolonged solvent exposure (e.g., DMF purity drops to 51.2% after 30 days) compared to Fmoc-Arg(Pbf)-OH, which maintains 100% stability . However, Boc groups are less prone to sulfonation side reactions during acidic deprotection of Trp or Tyr residues, making them preferable in sequences with oxidation-sensitive residues .
Advanced Research Questions
Q. What are the stability profiles of this compound in DMF and NBP, and how do they influence experimental design?
- Methodological Answer :
| Solvent | 0 hr Purity | 24 hr Purity | 30-day Purity |
|---|---|---|---|
| DMF | 88.8% | 76.3% | 51.2% |
| NBP | 88.8% | 73.1% | 37.7% |
- Implications : Avoid pre-dissolving the compound >24 hours before use. For multi-day syntheses, aliquot stock solutions and store at -20°C. Monitor purity via HPLC (≥98% recommended) to prevent truncated peptide sequences .
Q. How can steric hindrance from the Boc protecting group be mitigated during coupling reactions?
- Methodological Answer : The bulky Boc groups reduce coupling efficiency by ~15–20% compared to Pbf-protected arginine. To compensate:
- Use high-efficiency coupling agents (e.g., HATU or PyBop) at 2–3 equivalents.
- Extend reaction time to 2–4 hours.
- Pre-activate the amino acid with DIPEA in DMF for 5 minutes before resin addition .
Q. What analytical strategies resolve contradictions in peptide yield when using this compound?
- Methodological Answer :
- Purity Assessment : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect degradation products .
- Coupling Efficiency : Perform Kaiser tests after each coupling step. Incomplete reactions require recoupling with fresh reagent.
- Side-Reaction Analysis : LC-MS can identify sulfonation byproducts (e.g., Trp adducts), which may necessitate switching to Boc protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
